molecular formula C20H17N3O2 B4703462 5-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4703462
M. Wt: 331.4 g/mol
InChI Key: UTHFWOYWOMFOIM-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 2-methoxyphenyl and a phenyl group attached, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate β-diketone to form the pyrazole ring.

    Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate is then subjected to cyclization with a suitable formylating agent, such as formamide or formic acid, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially leading to dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) under appropriate conditions (acidic, basic, or catalytic) facilitate substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and variously substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown promise in various therapeutic areas. It has been studied for its potential as an anti-inflammatory, anticancer, and neuroprotective agent. The compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug development.

Industry

In the industrial sector, derivatives of this compound are explored for their potential use in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2-methyl-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 5-(2-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 5-(2-Methoxyphenyl)-2-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

What sets 5-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 2-methoxyphenyl group, in particular, may enhance its ability to cross biological membranes and interact with specific molecular targets, making it a unique and valuable compound for further research and development.

Properties

IUPAC Name

5-(2-methoxyphenyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-13-19(14-8-4-3-5-9-14)20-21-16(12-18(24)23(20)22-13)15-10-6-7-11-17(15)25-2/h3-12,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHFWOYWOMFOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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